N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furochromen core with an acetylated beta-alanyl and benzylated cysteine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine typically involves multiple steps. The initial step often includes the preparation of the furochromen core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The acetylation of beta-alanyl and the benzylation of L-cysteine are subsequent steps that require specific reagents and conditions to ensure the desired functional groups are correctly attached.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce ketones or aldehydes present in the compound to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications could include acting as a drug candidate for treating specific diseases.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine stands out due to its combination of a furochromen core with acetylated beta-alanyl and benzylated cysteine moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H30N2O7S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[3-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C29H30N2O7S/c1-16-18(3)37-24-13-25-21(11-20(16)24)17(2)22(29(36)38-25)12-27(33)30-10-9-26(32)31-23(28(34)35)15-39-14-19-7-5-4-6-8-19/h4-8,11,13,23H,9-10,12,14-15H2,1-3H3,(H,30,33)(H,31,32)(H,34,35)/t23-/m0/s1 |
InChI Key |
ZZWRSYVDISIPSN-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.